PDGFRβ Kinase Inhibition Potency of DMPQ Compared to AG-1296
5,7-Dimethoxy-3-(4-pyridinyl)quinoline (DMPQ) inhibits PDGFRβ tyrosine kinase with an IC50 of 80 nM [1]. In contrast, the structurally distinct PDGFR inhibitor AG-1296 (Tyrphostin AG1296) exhibits substantially lower potency, with reported IC50 values ranging from 0.3 μM to 0.8 μM in kinase assays [2][3]. This translates to DMPQ being approximately 4- to 10-fold more potent at the enzymatic level.
| Evidence Dimension | PDGFRβ kinase inhibition IC50 |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | AG-1296: 0.3-0.8 μM (300-800 nM) |
| Quantified Difference | 3.75- to 10-fold higher potency for DMPQ |
| Conditions | Cell-free enzymatic kinase assay; PDGFRβ tyrosine kinase activity measured via phosphorylation |
Why This Matters
Higher potency reduces the required compound concentration in cellular assays, minimizing solvent-associated cytotoxicity and off-target effects.
- [1] Dolle, R.E., et al. 1994. J. Med. Chem. 37(17): 2627-2629. View Source
- [2] Adooq. Tyrphostin AG1296 datasheet (IC50 = 0.8 μM). View Source
- [3] InvivoChem. Tyrphostin AG 1296 product page (IC50 = 0.3-0.5 μM). View Source
